molecular formula C16H28BrNO2 B1514461 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide CAS No. 65273-67-8

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

Cat. No. B1514461
CAS RN: 65273-67-8
M. Wt: 346.3 g/mol
InChI Key: ABCAYKDQSPFLGK-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide, also known as dopamine hydrobromide, is a neurotransmitter that plays a vital role in the central nervous system. It is a catecholamine that is synthesized in the brain and is responsible for various physiological functions, including movement, motivation, reward, and cognition. The synthesis, mechanism of action, and physiological effects of dopamine hydrobromide have been extensively studied in scientific research.

Mechanism of Action

Dopamine hydrobromide acts on 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide receptors in the brain, which are classified into two categories: D1-like and D2-like receptors. Activation of D1-like receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, while activation of D2-like receptors leads to a decrease in cAMP levels. The activation of these receptors leads to various physiological effects, including increased motivation, reward, and movement.
Biochemical and Physiological Effects:
Dopamine hydrobromide has various biochemical and physiological effects on the central nervous system. It is involved in the regulation of movement, motivation, reward, and cognition. It has also been shown to have effects on the cardiovascular system, immune system, and gastrointestinal system.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide in lab experiments is that it is a well-studied neurotransmitter with a known mechanism of action. It is also readily available and relatively easy to synthesize. However, one limitation is that it can be difficult to isolate the effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide from other neurotransmitters in the brain, which can complicate the interpretation of results.

Future Directions

There are numerous future directions for research on 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide. One area of interest is the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in addiction and substance abuse. Another area of interest is the development of new drugs that target 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide receptors for the treatment of neurological disorders. Additionally, research on the effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide on social behavior and decision-making is an emerging field of study.
Conclusion:
In conclusion, 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide is a neurotransmitter that plays a vital role in the central nervous system. The synthesis, mechanism of action, and physiological effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide have been extensively studied in scientific research. It has various advantages and limitations for lab experiments and numerous future directions for research. Understanding the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in the brain is essential for developing new treatments for neurological disorders and substance abuse.

Scientific Research Applications

Dopamine hydrobromide has been widely used in scientific research to study its effects on the central nervous system. It has been used in animal models to investigate the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in various physiological functions, such as reward, motivation, and learning. It has also been used to study the effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide on various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

4-[2-(dibutylamino)ethyl]benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.BrH/c1-3-5-10-17(11-6-4-2)12-9-14-7-8-15(18)16(19)13-14;/h7-8,13,18-19H,3-6,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCAYKDQSPFLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40793722
Record name 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40793722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

CAS RN

65273-67-8
Record name 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65273-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40793722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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